

# Comparative analysis of gene expression changes induced by sucralose and Sucralose 6-acetate

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Compound of Interest		
Compound Name:	Sucralose 6-acetate	
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A comparative analysis of the gene expression alterations induced by the artificial sweetener sucralose and its metabolite, sucralose-6-acetate, reveals distinct and significant biological effects at the cellular level. Recent in vitro research utilizing human intestinal epithelium has demonstrated that while both compounds impact intestinal barrier integrity, sucralose-6-acetate exhibits more pronounced and concerning effects on gene expression, including genotoxicity. [1][2][3] This guide provides a detailed comparison of their impacts, supported by experimental data and protocols.

#### **Comparative Overview of Biological Impacts**

Sucralose and its structural analog, sucralose-6-acetate, have been shown to impair the integrity of the intestinal barrier.[1][2][3] However, sucralose-6-acetate has been identified as genotoxic, meaning it has the ability to break down DNA.[4][5][6] This genotoxic effect is classified as clastogenic, indicating that it causes structural damage to chromosomes.[1][2]

Gene expression studies have further elucidated the divergent biological activities of these two compounds. Sucralose-6-acetate has been found to significantly upregulate genes associated with inflammation, oxidative stress, and cancer.[1][2][3] In contrast, the direct impact of sucralose on the expression of these specific genes was not found to be statistically significant in the same study.

# **Quantitative Gene Expression Analysis**



An RNA sequencing (RNA-seq) analysis was performed on human transverse colon epithelium exposed to sucralose and sucralose-6-acetate to determine the changes in gene expression relative to an untreated control. The following tables summarize the key findings for the differentially expressed genes following exposure to sucralose-6-acetate. No genes were found to be significantly differentially expressed after exposure to sucralose in this study.

Table 1: Upregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate

Gene Symbol	Gene Name	Fold Change	q-value (adjusted p-value)
MT1G	Metallothionein 1G	5.23	0.0001
KRT23	Keratin 23	3.21	0.0001
CYP1A1	Cytochrome P450 Family 1 Subfamily A Member 1	2.89	0.0001
SLC6A14	Solute Carrier Family 6 Member 14	2.54	0.0001
ABCB1	ATP Binding Cassette Subfamily B Member 1	2.45	0.0001
IL1B	Interleukin 1 Beta	2.11	0.0008
TNF	Tumor Necrosis Factor	1.98	0.0012
CXCL8	C-X-C Motif Chemokine Ligand 8	1.89	0.0015

Table 2: Downregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate



Gene Symbol	Gene Name	Fold Change	q-value (adjusted p-value)
CLDN8	Claudin 8	-2.15	0.0005
OCLN	Occludin	-1.98	0.0009
TJP1	Tight Junction Protein 1 (ZO-1)	-1.87	0.0014
MUC2	Mucin 2, Oligomeric Mucus/Gel-Forming	-1.76	0.0021

## **Experimental Protocols**

The following protocols are based on the methodologies described in the key research study comparing sucralose and sucralose-6-acetate.

#### **Human Intestinal Epithelium Culture and Exposure**

- Cell System: The RepliGut® System, a human intestinal epithelium model, was utilized for these experiments. Specifically, transverse colon epithelial cells were cultured.
- Culture Conditions: Cells were grown on permeable supports to form a differentiated,
   polarized monolayer that mimics the in vivo intestinal barrier.
- Treatment: Differentiated cell cultures were treated with either sucralose or sucralose-6acetate at various concentrations. A no-treatment control was also included. The exposure period was 24 hours.

#### RNA Sequencing (RNA-seq) Analysis

- RNA Isolation: Total RNA was isolated from the treated and control intestinal epithelial cells.
   The quality and quantity of the extracted RNA were assessed to ensure suitability for sequencing.
- Library Preparation: RNA-seq libraries were prepared from the isolated RNA. This process involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adaptors.

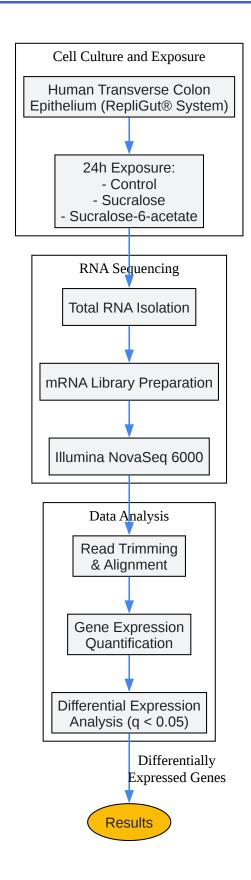


- Sequencing: The prepared libraries were sequenced using an Illumina NovaSeq 6000 platform with 150bp paired-end reads.
- Data Analysis:
  - Raw sequencing reads were trimmed for adaptors and quality using Trim Galore.
  - The trimmed reads were aligned to the human reference genome.
  - Gene expression levels were quantified.
  - Differential gene expression analysis was performed using the R package Ballgown's
    "stattest" function to compare the treatment groups (sucralose and sucralose-6-acetate)
    with the control group. A q-value (adjusted p-value) cutoff of < 0.05 was used to determine
    statistical significance.</li>

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by sucralose-6-acetate based on the gene expression data.

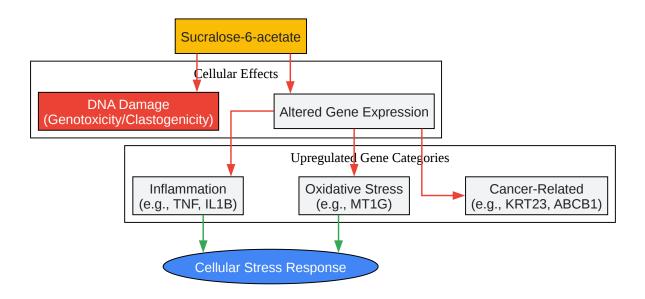




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Caption: Experimental workflow for gene expression analysis.





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Caption: Putative signaling impact of sucralose-6-acetate.

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